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molecular formula C11H14N2O4S B3421526 2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid CAS No. 21891-56-5

2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3421526
M. Wt: 270.31 g/mol
InChI Key: CDNKRUFYOOECEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212154B2

Procedure details

L-Cysteine hydrochloride (8.00 g, 45.6 mmol), pyridoxal hydrochloride (8.80 g, 43.25 mmol), and sodium hydrogen carbonate (7.60 g, 90.5 mmol) were added to a mixed solvent of water (60 ml) and ethanol (120 ml), and the mixture was at stored −20° C. for 2 days. The precipitated solid was collected by filtration, and dried under reduced pressure to give 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]thiazolidine-4-carboxylic acid as a pale-yellow solid (10.73 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:6]([OH:8])=[O:7])[CH2:4][SH:5].[CH3:9][C:10]1[C:15]([OH:16])=[C:14]([CH:17]=O)[C:13]([CH2:19][OH:20])=[CH:12][N:11]=1.Cl.C(=O)([O-])O.[Na+].O>C(O)C>[OH:16][C:15]1[C:10]([CH3:9])=[N:11][CH:12]=[C:13]([CH2:19][OH:20])[C:14]=1[CH:17]1[NH:2][CH:3]([C:6]([OH:8])=[O:7])[CH2:4][S:5]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
8.8 g
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Name
Quantity
7.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC=1C(=NC=C(C1C1SCC(N1)C(=O)O)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.73 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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